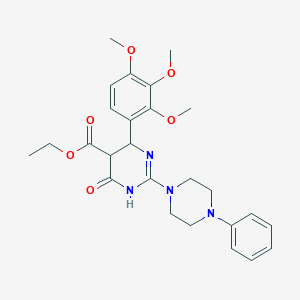![molecular formula C27H28N2O5 B264987 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B264987.png)
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is a chemical compound that belongs to the class of furochromone derivatives. This compound has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo studies. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one in lab experiments is its potent anti-inflammatory and anti-tumor activities. This makes it a valuable tool for studying the mechanisms of inflammation and tumor growth. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one. One direction is to further investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one involves a multi-step process that includes the condensation of 2-hydroxyethylpiperazine with 4-chloro-2-oxobutanoic acid, followed by the reaction with 4,9-dimethyl-3-phenylfuro[2,3-f]chromen-7-one. This reaction results in the formation of the desired product, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activities. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
Nom du produit |
8-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)-4,9-dimethyl-3-phenyl-7H-furo[2,3-f]chromen-7-one |
|---|---|
Formule moléculaire |
C27H28N2O5 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
8-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-4,9-dimethyl-3-phenylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C27H28N2O5/c1-17-14-22-25(26-24(17)21(16-33-26)19-6-4-3-5-7-19)18(2)20(27(32)34-22)15-23(31)29-10-8-28(9-11-29)12-13-30/h3-7,14,16,30H,8-13,15H2,1-2H3 |
Clé InChI |
CZICWWKAFSZNNV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCO)C)C4=C1C(=CO4)C5=CC=CC=C5 |
SMILES canonique |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCN(CC3)CCO)C)C4=C1C(=CO4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264908.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![2-(2-chlorophenoxy)-N-(1-methyl-2-{[(4-methyl-2-pyrimidinyl)sulfanyl]methyl}-1H-benzimidazol-5-yl)acetamide](/img/structure/B264930.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
![N-[2-(dimethylamino)ethyl]-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B264977.png)
![3-[2-(4-cinnamyl-1-piperazinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B264979.png)